Cas no 84541-38-8 (Raloxifene Bismethyl Ether)

Raloxifene Bismethyl Ether structure
Raloxifene Bismethyl Ether structure
Product Name:Raloxifene Bismethyl Ether
Número CAS:84541-38-8
MF:C30H31NO4S
Megavatios:501.636447191238
CID:707344
Update Time:2025-05-22

Raloxifene Bismethyl Ether Propiedades químicas y físicas

Nombre e identificación

    • Methanone,[6-methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-
    • Raloxifene Bismethyl Ether
    • (6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)(4-(2-(piperidin-1-yl)ethoxy)phenyl)methan...
    • [6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
    • Raloxifene Bismethyl
    • (4-(2-(piperidin-1-yl)ethoxy)phenyl)(6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone
    • [6-methoxy-2-(4-methoxyphenyl)benzo[b]thi
    • 1-(2-{4-[6-Methoxy-2-(4-methoxy-phenyl)-benzo[b]thiophene-3-carbonyl]-phenoxy}-ethyl)-piperidin
    • 1-(2-{4-[6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene-3-carbonyl]-phenoxy}-ethyl)-piperidine
    • 6-methoxy-2-(4-methoxyphenyl)-3-[4-(2-piperidinylethoxy)benzoyl]benzo[b]thiophene
    • [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone (ACI)
    • Renchi: 1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3
    • Clave inchi: MSRYQTKAUSVEDP-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C2C(=CC(=CC=2)OC)SC=1C1C=CC(OC)=CC=1)C1C=CC(OCCN2CCCCC2)=CC=1

Atributos calculados

  • Calidad precisa: 501.19700

Propiedades experimentales

  • Punto de fusión: 75-85°C
  • PSA: 76.24000
  • Logp: 6.61910

Raloxifene Bismethyl Ether PrecioMás >>

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Raloxifene Bismethyl Ether Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Potassium iodide Solvents: Dimethylformamide ;  14 h, 25 °C
Referencia
Direct synthesis of 3-acylbenzothiophenes via the radical cyclization of 2-alkynylthioanisoles with α-oxocarboxylic acids
Liu, Wei; et al, Chemical Communications (Cambridge, 2018, 54(100), 14148-14151

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran
Referencia
Processes for preparing 3-(benzoyl)-2-(4-hydroxyphenyl)benzothiophenes
, European Patent Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Referencia
Nucleophilic aromatic substitution on 3-aroyl-2-arylbenzothiophenes. Rapid access to raloxifene and other selective estrogen receptor modulators
Schmid, Christopher R.; et al, Tetrahedron Letters, 1999, 40(4), 675-678

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Referencia
Nucleophilic aromatic substitution on 3-aroyl-2-arylbenzothiophenes. Rapid access to raloxifene and other selective estrogen receptor modulators
Schmid, Christopher R.; et al, Tetrahedron Letters, 1999, 40(4), 675-678

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Dimethylformamide
Referencia
Processes for preparing 3-(benzoyl)-2-(4-hydroxyphenyl)benzothiophenes
, European Patent Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: 2-Methyl-2-butanol ;  5 min, rt
1.2 Solvents: 2-Methyl-2-butanol ;  1 h, 100 °C; 100 °C → rt
1.3 Reagents: Potassium carbonate ,  Potassium iodide ;  4 h, 100 °C
Referencia
Palladium catalyzed chloroethoxylation of aromatic and heteroaromatic chlorides: an orthogonal functionalization of a chloroethoxy linker
Petho, Balint; et al, Organic & Biomolecular Chemistry, 2018, 16(26), 4895-4899

Métodos de producción 7

Condiciones de reacción
1.1 12 h, reflux
Referencia
Piperidine Nucleophilic Substitution Without Solvent: An Efficient Synthesis of Raloxifene
Yang, Yewei; et al, Synthetic Communications, 2014, 44(22), 3271-3276

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 -
Referencia
Nucleophilic aromatic substitution on 3-aroyl-2-arylbenzothiophenes. Rapid access to raloxifene and other selective estrogen receptor modulators
Schmid, Christopher R.; et al, Tetrahedron Letters, 1999, 40(4), 675-678

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Cuprous iodide Solvents: 1-Butyl-3-methylimidazolium hexafluorophosphate ;  rt; 12 h, 150 °C
Referencia
An efficient synthesis of raloxifene in ionic liquid. A green approach
Shinde, Pravin S.; et al, Letters in Organic Chemistry, 2009, 6(1), 8-10

Raloxifene Bismethyl Ether Raw materials

Raloxifene Bismethyl Ether Preparation Products

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